![molecular formula C22H23N3O2 B2677133 (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide CAS No. 478064-18-5](/img/structure/B2677133.png)
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, commonly known as IMPA, is a small molecule that has been extensively studied for its potential applications in scientific research. IMPA is a synthetic compound with a molecular weight of about 300 Da, and it is composed of an imidazole, an aromatic ring, and an alkene group. IMPA has a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
科学研究应用
IMPA has been used in a variety of scientific research applications. It has been used in studies of cell signaling, gene regulation, and protein-protein interactions. It has also been used in studies of enzyme inhibition, drug delivery, and drug metabolism. IMPA has also been used in studies of cancer cell proliferation and apoptosis, as well as in studies of neurodegenerative diseases.
作用机制
IMPA is believed to act as an agonist of the G-protein coupled receptor GPR55. GPR55 is involved in the regulation of cell proliferation and apoptosis, as well as in the regulation of inflammation and pain. IMPA binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
IMPA has a variety of biochemical and physiological effects. It has been shown to modulate cell proliferation, apoptosis, and inflammation. It has also been shown to modulate pain and neurodegenerative processes. In addition, IMPA has been shown to modulate the activity of enzymes and proteins involved in drug metabolism and drug delivery.
实验室实验的优点和局限性
IMPA has several advantages for laboratory experiments. It is easy to synthesize and it is stable in a variety of conditions. It is also relatively inexpensive and it has a wide range of biochemical and physiological effects. However, IMPA has some limitations. It has a relatively low affinity for GPR55 and it is not suitable for use in long-term studies.
未来方向
There are several potential future directions for IMPA research. It could be used in combination with other compounds to modulate cell signaling pathways. It could also be used to study the effects of GPR55 activation on other diseases, such as diabetes and obesity. In addition, IMPA could be used to study the effects of GPR55 activation on aging and longevity. Finally, IMPA could be used to develop new drugs for the treatment of a variety of diseases.
合成方法
IMPA can be synthesized using a variety of methods. One of the most common methods is the reaction of phenylacetic acid with imidazole and an alkyne in the presence of a palladium catalyst. This method is simple and efficient, and it produces high yields of IMPA. Other methods of synthesis involve the reaction of an aldehyde with an imidazole and an alkyne, or the reaction of a nitrile with an imidazole and an alkyne.
属性
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-11-6-5-10-19(21)16-20(18-8-3-2-4-9-18)22(26)24-12-7-14-25-15-13-23-17-25/h2-6,8-11,13,15-17H,7,12,14H2,1H3,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZKUKSVXRATK-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

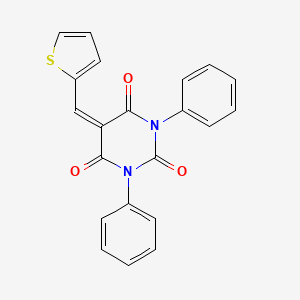
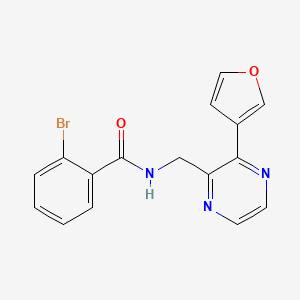
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)
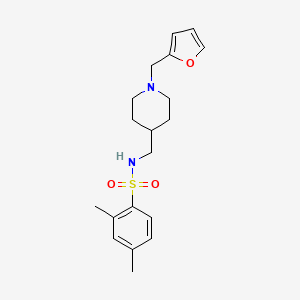
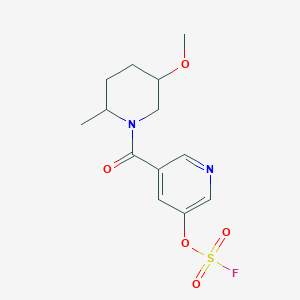
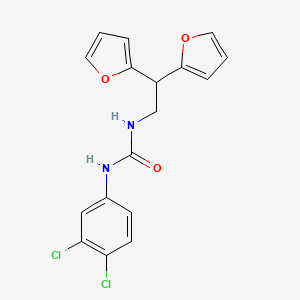
![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)
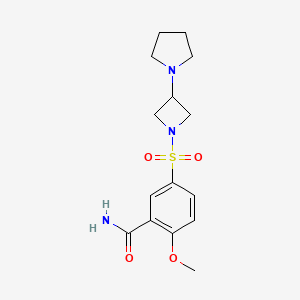
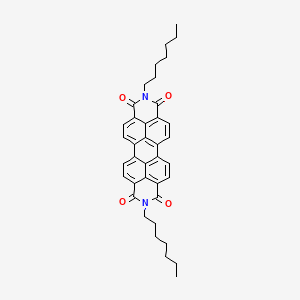
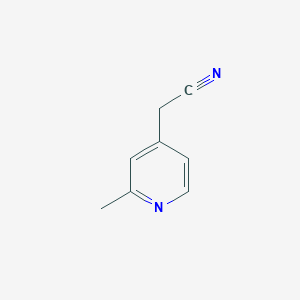
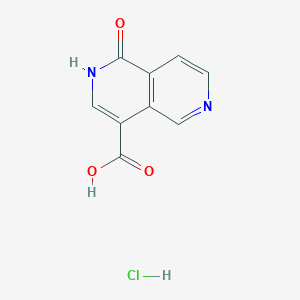
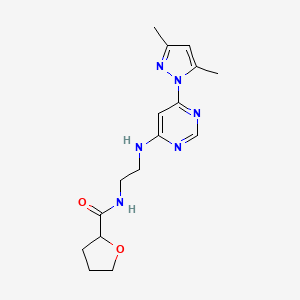
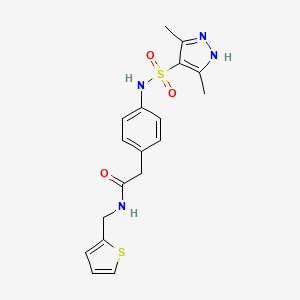
![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)